molecular formula C9H9F2N B13042907 (1S)-1-(3,5-Difluorophenyl)prop-2-enylamine

(1S)-1-(3,5-Difluorophenyl)prop-2-enylamine

Cat. No.: B13042907
M. Wt: 169.17 g/mol
InChI Key: DHJXPHDCTMRDHF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3,5-Difluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine moiety

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1S)-1-(3,5-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

DHJXPHDCTMRDHF-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC(=C1)F)F)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,5-Difluorophenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and an appropriate amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a suitable catalyst, such as a Lewis acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions under controlled conditions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,5-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like sodium azide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1S)-1-(3,5-Difluorophenyl)prop-2-enylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of (1S)-1-(3,5-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine: Similar structure but with chlorine atoms instead of fluorine.

    (1S)-1-(3,5-Dimethylphenyl)prop-2-enylamine: Similar structure but with methyl groups instead of fluorine.

    (1S)-1-(3,5-Dibromophenyl)prop-2-enylamine: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in (1S)-1-(3,5-Difluorophenyl)prop-2-enylamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These properties can enhance its potential as a drug candidate or material precursor.

Biological Activity

(1S)-1-(3,5-Difluorophenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluorophenyl group attached to a prop-2-enylamine backbone. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on various kinases, particularly glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation .
  • Receptor Modulation : The binding affinity of this compound to certain receptors can lead to modulation of signaling pathways that are implicated in various diseases.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. Its mechanism involves:

  • Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is critical for inhibiting tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest:

  • Broad-Spectrum Activity : It demonstrates activity against a range of bacterial strains, indicating potential as an antimicrobial agent .
  • Mechanism of Action : The antimicrobial effect may be attributed to disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • GSK-3 Inhibition Study :
    • A study published in Nature demonstrated that derivatives of this compound effectively inhibited GSK-3 with high potency, showcasing its potential in treating conditions like Alzheimer's disease and mood disorders .
  • Anticancer Efficacy :
    • In vitro studies have shown that this compound can significantly reduce the proliferation of breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Testing :
    • Laboratory tests revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReferences
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialDisrupts cell membranes; inhibits metabolism
GSK-3 InhibitionBinds to GSK-3; modulates signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.